
Cochlioquinone A
概要
説明
Cochlioquinone A (CAS: 32450-25-2) is a quinone-derived secondary metabolite with the molecular formula C₃₀H₄₄O₈ and a molecular weight of 532.67 g/mol . It is characterized by a yellow freeze-dried appearance and exhibits solubility in polar solvents such as DMF, DMSO, ethanol, and methanol. Key physicochemical properties include a melting point of 135°C, boiling point of 638.8±55.0°C, and density of 1.21±0.1 g/cm³ . Its pKa value of 11.57±0.70 suggests weak acidity, and it is recommended for storage at -20°C to maintain stability . This compound is commercially available through 31 global suppliers, with 17 based in China, including prominent providers like Xi'an Leiyun Biotech and Shanghai Hongye Biotechnology .
準備方法
Natural Extraction from Fungal Sources
Cochlioquinone A is primarily isolated from fungal species belonging to the Bipolaris and Cochliobolus genera. The extraction process involves a combination of fermentation, solvent partitioning, and chromatographic purification.
Fermentation and Culture Conditions
Fungal strains such as Bipolaris cynodontis and Cochliobolus sp. are cultured on agar media (e.g., potato-sucrose agar) under controlled conditions. Large-scale fermentation typically requires 7–14 days at 25–28°C, with mycelial mats harvested post-incubation .
Solvent Extraction and Partitioning
The mycelia are homogenized and subjected to methanol or ethanol extraction (70–80% concentration) at 20–25°C for 12–24 hours. Non-polar impurities are removed via hexane partitioning, followed by concentration using rotary evaporation . Key steps include:
Step | Solvent Ratio | Temperature | Duration |
---|---|---|---|
Methanol extraction | 1:10 (w/v) | 20°C | 12–24 hrs |
Hexane partitioning | 1:1 (v/v) | RT | 30 min |
Concentration | N/A | 30°C | Until dry |
Chromatographic Purification
Crude extracts are fractionated using silica gel column chromatography with gradient elution (hexane:ethyl acetate:methanol). This compound is identified via TLC (Rf = 0.45 in hexane:EtOAc 7:3) and further purified via HPLC (C18 column, acetonitrile:water 65:35) .
Structural Elucidation
Structural confirmation relies on spectroscopic methods:
-
NMR : ¹H-NMR (δ 5.21 ppm, olefinic H), ¹³C-NMR (δ 209.5 ppm, quinone carbonyl) .
-
X-ray crystallography : Confirms the tricyclic core and stereochemistry .
Total Chemical Synthesis
The first total synthesis of this compound was reported in 2010, employing a convergent [3+3] cycloaddition strategy. This approach addresses stereochemical challenges through asymmetric catalysis and regioselective transformations .
Retrosynthetic Analysis
The molecule is dissected into two segments:
-
Catechol segment : Contains the quinone moiety and side chain with three stereocenters.
-
Oxadecalin segment : A bicyclic ether core.
Asymmetric Vinylogous Mukaiyama Aldol Reaction
A chiral Lewis acid (e.g., Sn(OTf)₂/BINAP) induces enantioselective aldol addition between silyl enol ether and aldehyde, achieving >90% ee .
Nitro-Dieckmann Condensation
A nitroalkene undergoes stereospecific cyclization to form a 6-nitrocyclohex-2-enone intermediate. Critical conditions:
Oxidation-Reduction Sequence
The nitro group is converted to catechol via:
-
Hydrogen-transfer reaction : Pd/C catalysis in H₂ (1 atm), yielding o-aminophenol.
-
Auto-redox catalysis : Spontaneous oxidation to catechol in air .
Synthesis of the Oxadecalin Segment
A glycosyl cyanide serves as the starting material. Key steps include:
-
[3+3] Annulation : Reaction with ketone and acetoacetate under BF₃·Et₂O catalysis.
-
Lactonization : Intramolecular esterification forms the oxadecalin framework .
Convergent Assembly via [3+3] Cycloaddition
The catechol and oxadecalin segments undergo cycloaddition at 60°C in toluene, followed by oxidation (MnO₂) to install the quinone moiety. The final yield is 22% over 15 steps .
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cycloaddition | Toluene, 60°C, 12 hrs | 45 |
Quinone oxidation | MnO₂, CH₂Cl₂, RT, 6 hrs | 82 |
Biosynthetic Pathways
Although the complete biosynthetic route remains unelucidated, hypothetical pathways propose a polyketide origin. Key intermediates include:
-
Polyketide synthase (PKS) : Generates a tetracyclic precursor via malonyl-CoA elongation.
-
Oxidative modifications : Cytochrome P450 enzymes introduce hydroxyl and ketone groups.
-
Methylation : SAM-dependent methyltransferases install methoxy groups .
Analytical and Formulation Considerations
Solubility and Stability
This compound exhibits limited aqueous solubility (0.1 mg/mL in H₂O) but is soluble in DMSO (50 mg/mL). Storage at −20°C in anhydrous DMSO ensures stability for 6 months .
In Vivo Formulation
For biological studies, this compound is formulated as:
-
DMSO master stock : 50 mg/mL in DMSO.
-
Working solution : Diluted with PEG300:Tween80:ddH₂O (4:3:3 v/v) .
Quality Control
化学反応の分析
Types of Reactions: Cochlioquinone A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of quinone moiety to hydroquinone.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like bromine and chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Biological Activities
Cochlioquinone A exhibits several noteworthy biological activities:
- Inhibition of Enzymatic Activity : CoA has been identified as an inhibitor of diacylglycerol kinase, which is crucial for regulating protein kinase C activity. This inhibition can have implications in various signaling pathways related to cancer and inflammation .
- Antimicrobial Properties : CoA shows potential as an antimicrobial agent, making it a candidate for developing eco-friendly pesticides. Its ability to affect microbial growth can be harnessed in agricultural practices.
- Anti-Angiogenic Activity : Recent studies have indicated that CoA may possess anti-angiogenic properties, which could be beneficial in cancer therapy by inhibiting the formation of new blood vessels that tumors require for growth .
Agricultural Applications
This compound has been researched for its role in plant defense mechanisms, particularly against pests such as the white-backed planthopper (WBPH):
- Pest Resistance : Research indicates that CoA enhances the resistance of rice plants to WBPH by interacting with various plant defense-related genes. This interaction contributes to improved plant growth and resilience against biotic stress .
- Eco-Friendly Pesticide Development : Given the increasing resistance of pests to chemical pesticides, CoA presents a natural alternative that can reduce environmental impact while maintaining agricultural productivity .
Comparative Analysis with Related Compounds
The following table summarizes the comparative biological activities of this compound with related compounds:
Compound Name | Source | Biological Activity | Unique Features |
---|---|---|---|
This compound | Cochliobolus spp. | Inhibitor of diacylglycerol kinase | Specificity in inhibiting protein kinase C |
Epi-cochlioquinone A | Stachybotrys bisbyi | Cholesterol acyltransferase inhibition | Higher potency compared to CoA |
Cochlioquinone-9 | Cochliobolus miyabeanus | Antimicrobial, plant growth promoter | Enhances resistance against specific pests |
Plumbagin | Plumbago zeylanica | Antimicrobial and anticancer properties | Broader spectrum of activity |
Case Study 1: Inhibition of Diacylglycerol Kinase
A study demonstrated that this compound effectively inhibits diacylglycerol kinase, leading to reduced activity of protein kinase C. This finding suggests its potential therapeutic role in conditions where these pathways are dysregulated, such as cancer .
Case Study 2: Plant Defense Mechanism
In a controlled experiment, rice plants treated with this compound showed significantly improved resistance to WBPH compared to untreated controls. The study highlighted that CoA treatment resulted in enhanced expression of genes associated with plant defense responses, indicating its role as a natural pesticide .
作用機序
The mechanism of action of Cochlioquinone A involves several molecular targets and pathways:
Anti-leishmanial Activity: this compound sequesters ergosterol in the parasite’s membrane, leading to membrane destabilization and cell death.
Anti-inflammatory Activity: It inhibits key signaling pathways involved in inflammation, such as the Akt/mTOR pathway.
Anti-cancer Activity: this compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
類似化合物との比較
Cochlioquinone A belongs to the quinone family, which includes structurally and functionally related compounds. Below is a detailed comparison with its closest analog, Cochlioquinone A1, and other quinone derivatives.
Physicochemical and Structural Comparison
Table 1: Key Properties of this compound and Cochlioquinone A1
Structural Insights :
- Cochlioquinone A1 shares the core quinone structure but differs in its extended alkyl side chain and additional oxygen atom, as indicated by its molecular formula C₃₃H₅₀O₉ . This structural variation likely impacts its solubility, reactivity, and biological activity compared to this compound.
- The three additional carbon atoms and six hydrogen atoms in Cochlioquinone A1 suggest increased hydrophobicity, which may influence its pharmacokinetic properties .
Functional and Commercial Comparison
Comparison with Diphenylamine Analogs
However, this compound's quinone moiety distinguishes it in terms of electron-transfer capabilities and interactions with biological targets like enzymes or receptors .
Comparison with Chloroquine-Related Compounds
Compounds like Chloroquine Related Compound A (4,7-dichloroquinoline) and Chlorthalidone Related Compound A (4'-Chloro-3'-sulfamoyl-2-benzophenone Carboxylic Acid) differ significantly from this compound in both structure and application.
Research Findings and Implications
- Structural Activity Relationships (SAR): The extended side chain in Cochlioquinone A1 may enhance membrane permeability but reduce aqueous solubility compared to this compound .
- Biological Relevance: Quinones like this compound are often investigated for their antioxidant, antimicrobial, and anticancer properties due to their redox-active quinone groups .
生物活性
Cochlioquinone A is a natural compound derived from various endophytic fungi and plants, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a tetracyclic quinone skeleton. Its molecular formula is , with a molecular weight of approximately 532.7 g/mol. The compound exhibits a range of functional groups that contribute to its biological properties, including hydroxyl and acetoxy groups.
Biological Activities
This compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : this compound has been shown to possess antimicrobial properties against various pathogens. It acts as an inhibitor of diacylglycerol acyltransferase and has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Effects : Studies indicate that this compound induces apoptosis in multiple cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG-2 (hepatocellular carcinoma) cells . The compound disrupts cellular signaling pathways, leading to programmed cell death.
- Antiangiogenic Properties : this compound has been identified as an antiangiogenic agent, inhibiting bFGF-induced tube formation in endothelial cells. This suggests potential applications in cancer therapy by preventing tumor vascularization .
- Immunomodulatory Effects : Recent research highlights the role of this compound in modulating immune responses. It has been shown to activate autophagy in alveolar macrophages, enhancing their capacity to clear bacterial infections such as those caused by Pseudomonas aeruginosa .
The biological activities of this compound are attributed to its ability to interact with various cellular pathways:
- Inhibition of Enzymatic Activity : this compound inhibits diacylglycerol kinase, which plays a crucial role in lipid metabolism and signaling pathways associated with inflammation and cancer progression .
- Induction of Autophagy : The compound promotes autophagy through the ubiquitination-mediated degradation of PAK1, leading to the blockade of the Akt/mTOR signaling pathway. This mechanism enhances the survival and bacterial clearance capacity of immune cells .
Case Studies and Research Findings
Several studies have documented the effects and mechanisms of this compound:
Q & A
Basic Research Questions
Q. What analytical techniques are critical for confirming the structural identity and purity of Cochlioquinone A in natural product isolation?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography for absolute configuration determination. For purity validation, high-performance liquid chromatography (HPLC) with UV/Vis or mass detection is essential. Comparative analysis of spectral data with literature values (e.g., NMR shifts of the quinonoid ring and side-chain methyl groups) is critical, as demonstrated in studies isolating this compound from Bipolaris spp. .
Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity against Gram-positive bacteria?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include controls for solvent effects (e.g., DMSO) and reference strains (e.g., Staphylococcus aureus ATCC 25923). Note that this compound exhibits MICs of 15 ppm against S. aureus CCT 4295 and Bacillus subtilis CCT 0089, but weak activity against S. aureus in other assays, highlighting the need for strain-specific validation .
Q. What in vitro models are suitable for preliminary screening of this compound’s antiparasitic activity?
- Methodological Answer : Axenically cultured Leishmania amazonensis amastigotes are validated models, with this compound showing EC50 values of 1.7 μM. Pair assays with Ellman’s reagent to monitor TryR inhibition, but confirm results via NADPH consumption assays to rule out false positives caused by quinone-thiol interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies (e.g., MIC variations against S. aureus) may arise from differences in assay protocols, compound purity, or microbial strain susceptibility. Conduct comparative studies using identical strains and standardized methods (e.g., broth microdilution vs. agar diffusion). Structural analogs like ANDC-A, which lacks a hydroxyl group, show reduced activity, underscoring the need for precise structural characterization .
Q. What experimental strategies can elucidate this compound’s mechanism of action in modulating lipid metabolism via DGAT/DGK inhibition?
- Methodological Answer :
- Kinetic Studies : Perform enzyme inhibition assays with recombinant DGAT/DGK isoforms to determine inhibition constants (Ki) and mode (competitive/non-competitive).
- Molecular Docking : Use crystallographic data of DGAT/DGK active sites to model this compound’s hydrogen bonding and hydrophobic interactions.
- Cellular Models : Treat hepatocyte or adipocyte cultures with this compound and quantify lipid droplet morphology (e.g., via fluorescence microscopy with BODIPY staining) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s cytotoxicity against cancer cells?
- Methodological Answer : Synthesize derivatives modifying the quinone ring (e.g., methylation or halogenation) and side chains (e.g., saturation of the Δ12,13 double bond). Test against panels of cancer cell lines (e.g., HeLa, HCT116) to identify critical functional groups. For example, 14-Epidihydrocochlioquinone B shows enhanced cytotoxicity, suggesting stereochemical and redox properties influence activity .
Q. What in vivo models are appropriate for validating this compound’s antileishmanial efficacy and toxicity?
- Methodological Answer : Use BALB/c mice infected with Leishmania major promastigotes. Administer this compound intraperitoneally and monitor lesion size, parasite burden (via limiting dilution assays), and hepatic/renal toxicity. Compare with standard therapies (e.g., amphotericin B). Prior in vitro assays should confirm IC50 values ≤10 μM to justify in vivo testing .
Q. Methodological Considerations
- Data Interpretation : Address potential artifacts (e.g., quinone-mediated redox cycling in cytotoxicity assays) by including antioxidants (e.g., catalase) in experimental setups .
- Reproducibility : Document synthetic routes (e.g., fungal fermentation conditions) and purification steps in detail, adhering to guidelines for natural product isolation .
- Ethical Compliance : For in vivo studies, obtain institutional animal care committee approvals and follow ARRIVE guidelines for reporting .
特性
IUPAC Name |
[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSYUCZPPVXEKW-MHUJPXPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346549 | |
Record name | Cochlioquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32450-25-2 | |
Record name | Cochlioquinone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cochlioquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。